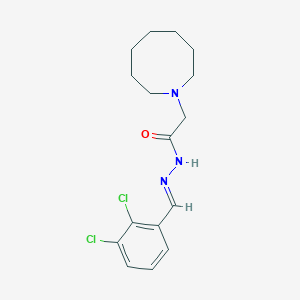![molecular formula C20H18F2N4O B3837034 N-(2,4-difluorophenyl)-4-{[methyl(pyrazin-2-ylmethyl)amino]methyl}benzamide](/img/structure/B3837034.png)
N-(2,4-difluorophenyl)-4-{[methyl(pyrazin-2-ylmethyl)amino]methyl}benzamide
Overview
Description
N-(2,4-difluorophenyl)-4-{[methyl(pyrazin-2-ylmethyl)amino]methyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as DFP-10917 and belongs to the class of benzamides.
Mechanism of Action
The mechanism of action of DFP-10917 involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and ultimately cell death. The compound binds to the colchicine binding site on tubulin, which disrupts the microtubule dynamics required for cell division.
Biochemical and Physiological Effects:
DFP-10917 has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. The compound also inhibits angiogenesis, which is the formation of new blood vessels required for tumor growth and metastasis. Additionally, DFP-10917 has been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
DFP-10917 has several advantages as a potential anticancer agent. It has a high potency against a variety of cancer cell lines and has shown low toxicity in preclinical studies. However, the compound has limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
Future research on DFP-10917 could focus on improving its solubility and bioavailability to increase its effectiveness as an anticancer agent. Additionally, the compound could be tested in combination with other chemotherapeutic agents to determine its potential synergistic effects. Further studies could also investigate the compound's potential applications in other diseases, such as neurodegenerative disorders.
Scientific Research Applications
DFP-10917 has been extensively studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. The compound has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-[[methyl(pyrazin-2-ylmethyl)amino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O/c1-26(13-17-11-23-8-9-24-17)12-14-2-4-15(5-3-14)20(27)25-19-7-6-16(21)10-18(19)22/h2-11H,12-13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRLNRQCZCSCAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)CC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Difluorophenyl)-4-{[methyl(pyrazin-2-ylmethyl)amino]methyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-chlorobenzyl)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3836961.png)
![1-(3-methoxyphenyl)ethanone [1-(3-methoxyphenyl)ethylidene]hydrazone](/img/structure/B3836964.png)
![1-(5-chloro-2-methylphenyl)-5-[1-(1-pyrrolidinyl)cyclopentyl]-1H-tetrazole](/img/structure/B3836971.png)
![2-({5-fluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-4-pyrimidinyl}amino)ethanol](/img/structure/B3836978.png)

![N'-[4-(diethylamino)benzylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B3836997.png)
amino]benzoic acid](/img/structure/B3837000.png)
![3-bromo-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3837012.png)


![ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B3837047.png)

